molecular formula C8H17ClFN3O B13243370 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride

Cat. No.: B13243370
M. Wt: 225.69 g/mol
InChI Key: TZHGDMFAEAVVSN-LEUCUCNGSA-N
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Description

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride is a chemical compound with the molecular formula C8H18Cl2FN3O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry for the development of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride involves several steps. One common method includes the reaction of 4-fluoro-2-[(methylamino)methyl]pyrrolidine with acetic anhydride under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylamino group enhances its reactivity and potential therapeutic effects compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C8H17ClFN3O

Molecular Weight

225.69 g/mol

IUPAC Name

2-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C8H16FN3O.ClH/c1-11-3-7-2-6(9)4-12(7)5-8(10)13;/h6-7,11H,2-5H2,1H3,(H2,10,13);1H/t6-,7-;/m0./s1

InChI Key

TZHGDMFAEAVVSN-LEUCUCNGSA-N

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC(=O)N)F.Cl

Canonical SMILES

CNCC1CC(CN1CC(=O)N)F.Cl

Origin of Product

United States

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